molecular formula C11H14O2 B8724002 2-(3-Oxetan-3-yl-phenyl)-ethanol

2-(3-Oxetan-3-yl-phenyl)-ethanol

Cat. No. B8724002
M. Wt: 178.23 g/mol
InChI Key: QGGOFLISMFDJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018383B2

Procedure details

9.0 g of tert-Butyl-dimethyl-[2-(3-oxetan-3-yl-phenyl)-ethoxy]-silane were dissolved using 200 ml of anhydrous THF and 92 ml of a 1M solution of tetra-n-butylammonium fluoride in THF added at room temperature. The reaction mixture was stirred at room temperature for 3 h and then poured into 500 ml of a saturated aqueous NaHCO3-solution and extracted three times using 300 ml of EA each. The organic layer was then dried using MgSO4 and evaporated. Chromatography on silica gel using EA/HEP (gradient) yielded 4.9 g of the title compound, colorless oil.
Name
tert-Butyl-dimethyl-[2-(3-oxetan-3-yl-phenyl)-ethoxy]-silane
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]2[CH2:18][O:17][CH2:16]2)[CH:10]=1)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(O)=O.[Na+]>C1COCC1>[O:17]1[CH2:18][CH:15]([C:11]2[CH:10]=[C:9]([CH2:8][CH2:7][OH:6])[CH:14]=[CH:13][CH:12]=2)[CH2:16]1 |f:1.2,3.4|

Inputs

Step One
Name
tert-Butyl-dimethyl-[2-(3-oxetan-3-yl-phenyl)-ethoxy]-silane
Quantity
9 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCC1=CC(=CC=C1)C1COC1)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times
CUSTOM
Type
CUSTOM
Details
The organic layer was then dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CC(C1)C=1C=C(C=CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.